molecular formula C11H14BrClO2 B8443198 4-(2-Chloro-4-methoxyphenoxy)butyl bromide

4-(2-Chloro-4-methoxyphenoxy)butyl bromide

Cat. No. B8443198
M. Wt: 293.58 g/mol
InChI Key: JUKWMNMQDQFXDB-UHFFFAOYSA-N
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Patent
US04451476

Procedure details

The intermediate 4-(2-chloro-4-methoxyphenoxy)butyl bromide was prepared from the potassium salt of 2-chloro-4-methoxyphenol and 1,4-dibromobutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].[Cl:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[OH:11].[Br:12][CH2:13][CH2:14][CH2:15][CH2:16]Br>>[Cl:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[O:11][CH2:16][CH2:15][CH2:14][CH2:13][Br:12] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCCCBr)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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